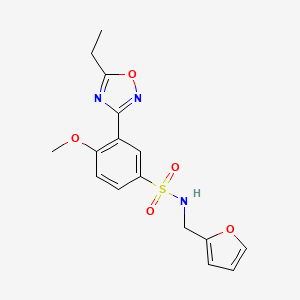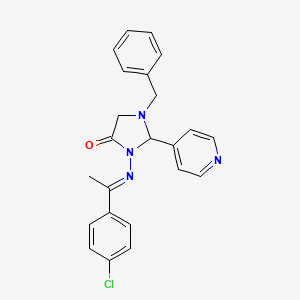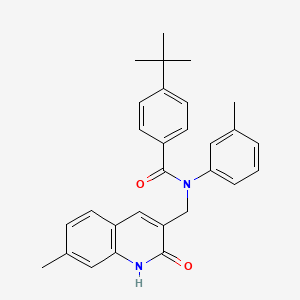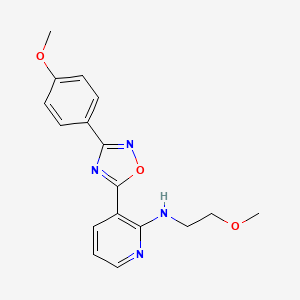
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It’s a derivative of benzoic acid, with three methoxy groups attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate” are not available, methyl 3,4,5-trimethoxybenzoate can be synthesized from methanol and 3,4,5-trimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of methyl 3,4,5-trimethoxybenzoate has been determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis
Methyl 3,4,5-trimethoxybenzoate is a solid with a melting point of 82-84 °C and a boiling point of 274-275 °C . Its molecular weight is 226.23 .作用机制
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate is not fully understood, but it is thought to act by scavenging reactive oxygen species (ROS) and inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound may also activate signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include reducing oxidative stress and inflammation, inhibiting the growth and proliferation of cancer cells, and improving cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have neuroprotective effects and to improve cardiovascular function in animal models.
实验室实验的优点和局限性
One advantage of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate in lab experiments is that it is a synthetic compound that can be prepared in high yields using a variety of methods. This makes it relatively easy to obtain and work with in the lab. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.
未来方向
There are several future directions for research on (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to guide the design of future experiments. Another area of research could focus on testing the compound's effects in animal models of specific diseases, such as cancer or Alzheimer's disease. Additionally, researchers could explore ways to modify the compound's structure to improve its efficacy or reduce any potential side effects.
合成方法
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate can be synthesized using a variety of methods, including the reaction of 2-hydroxy-6-methylquinoline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-hydroxy-6-methylquinoline with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Both of these methods have been used successfully to prepare the compound in high yields.
科学研究应用
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in scientific research. One area of research has focused on the compound's potential as an antioxidant and anti-inflammatory agent. Studies have shown that the compound can reduce oxidative stress and inflammation in cells, which may have implications for the treatment of a range of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
安全和危害
属性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-5-6-16-13(7-12)8-15(20(23)22-16)11-28-21(24)14-9-17(25-2)19(27-4)18(10-14)26-3/h5-10H,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBXKSYBLCOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)
![3,4-dimethoxy-N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7707328.png)


![N-(butan-2-yl)-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B7707349.png)
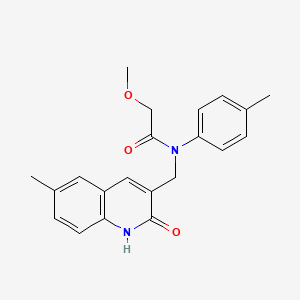
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7707370.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)
